2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester, also known as HTN, is a chemical compound that has aroused interest both in scientific research and in the pharmaceutical industry due to its potential for various applications. It is an organic intermediate that can be obtained by esterification of p-hydroxyphenylpropionic acid .

Synthesis Analysis

The synthesis of 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester involves the esterification of p-hydroxyphenylpropionic acid. This process involves adding p-hydroxyphenylpropionic acid, methanol, and concentrated sulfuric acid to a flask and heating it to 120°C for 2 hours .Molecular Structure Analysis

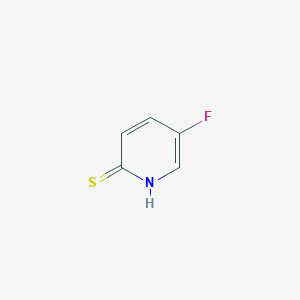

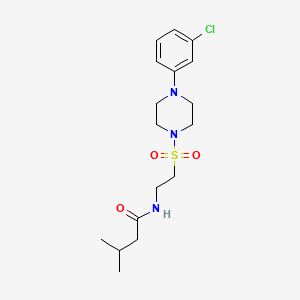

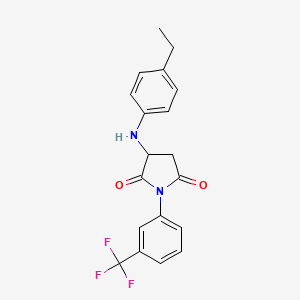

The molecular formula of 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester is C14H13NO3. The molecular weight is 243.262.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester are primarily esterification reactions . More research is needed to fully understand the range of chemical reactions this compound can undergo.科学的研究の応用

Apoptotic Properties in Leukemia Cells

The compound derived from 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester has been found to induce apoptosis in human leukemia U937 cells. The number of hydroxyl groups on the benzoic acid significantly influences the apoptosis-inducing activity, indicating potential for therapeutic applications in leukemia treatment (Katoh et al., 2007).

Interaction with Nicotinic Acid Receptors

Research has shown that nicotinic acid (niacin) and its esters, including derivatives of 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester, interact with the hydroxy-carboxylic acid receptor HCA2 (GPR109A). This interaction is crucial for understanding the therapeutic potential of the compound, especially concerning its role in lipid metabolism (van Veldhoven et al., 2011).

Chemical Stability and Transformation

The compound shows interesting chemical behaviors, such as unexpected C–S bond cleavage during the hydrazination process. This unpredicted behavior signifies the compound's unique reactivity and potential for synthesis of new molecules (Nordin et al., 2016). Moreover, the compound's stability and transformation under different conditions have been a subject of study, providing insights into its potential applications and handling requirements (Parys & Pyka, 2010).

Applications in Synthesis

The compound has been used in the synthesis of various molecules, showing its versatility in chemical reactions. For instance, it has been involved in the efficient synthesis of pseudopeptides bearing an amidoxime function, which could have potential applications in various fields of biochemistry and pharmacology (Ovdiichuk et al., 2015).

特性

IUPAC Name |

methyl 4-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-3-5-10(6-4-9)11-7-8-15-13(16)12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYZUCBZLSWMTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)NC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380838.png)

![5-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2380839.png)

![2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2380840.png)

![2-(8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2380852.png)

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/no-structure.png)

![4-methyl-N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380857.png)